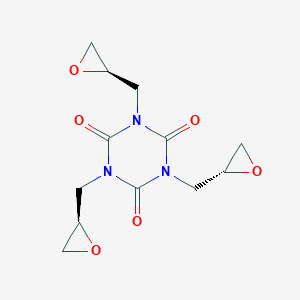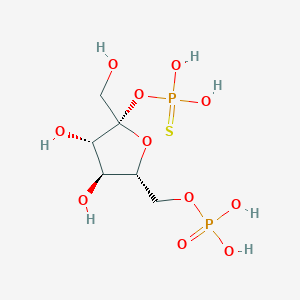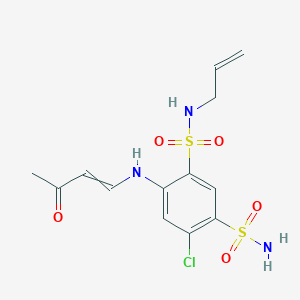
2-氨基-6-氯-4-嘧啶醇
描述
Synthesis Analysis
The synthesis of 2-Amino-6-chloro-4-pyrimidinol derivatives involves several chemical reactions, including transformations of pyrimidines into amino and chloro derivatives for potential applications in various fields. For example, Botta et al. (1985) discussed the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives, showcasing the versatility of pyrimidine derivatives through chemical reactions (Botta et al., 1985).
Molecular Structure Analysis
The molecular structure of 2-Amino-6-chloro-4-pyrimidinol derivatives reveals considerable polarization of the molecular-electronic structures, as demonstrated in studies by Ricaurte Rodríguez et al. (2007) and Jorge Trilleras et al. (2009). These studies highlight the intricate hydrogen-bonded frameworks and sheets formed by these compounds, indicating their potential for forming stable crystalline structures (Rodríguez et al., 2007); (Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-6-chloro-4-pyrimidinol lead to the formation of complex molecules with diverse properties. For instance, Boyle et al. (2001) encountered difficulties in the nitration of 2-amino-6-chloro-4(3H)-pyrimidinone due to the formation of diaminomethyleneaminocarbonyldinitromethane, highlighting the complexity of reactions involving this compound (Boyle et al., 2001).
Physical Properties Analysis
The physical properties of 2-Amino-6-chloro-4-pyrimidinol derivatives, such as crystallinity and hydrogen bonding, play a crucial role in their molecular arrangement and stability. Studies by Yuan Cheng et al. (2011) and Fabien Leurquin et al. (2001) have explored the supramolecular structures and polymorphism of these compounds, providing insight into their solid-state characteristics and potential applications (Cheng et al., 2011); (Leurquin et al., 2001).
Chemical Properties Analysis
The chemical properties of 2-Amino-6-chloro-4-pyrimidinol, including reactivity and potential for forming derivatives, are significant for its application in various fields. The work of Xiang et al. (2012) and Kökbudak et al. (2020) on synthesizing highly substituted derivatives highlights the compound's versatility and potential for generating a wide range of chemical entities with diverse biological activities (Xiang et al., 2012); (Kökbudak et al., 2020).
科学研究应用
化学构建模块:2-氨基-6-氯-4-嘧啶醇的衍生物,即2-[(1-氯-3-氧代丙-1-烯-1-基)氨基]-4-(4-甲氧基苯基)-6-氧代-1,6-二氢嘧啶-5-碳腈,作为一种多功能的氮含化合物构建模块,在各种化学反应和合成中起着重要作用(Farouk, Ibrahim, & El-Gohary, 2021)。
氢键模式:研究表明,2-氨基-6-氯嘧啶-4-酮可以与各种共晶体形成剂共结晶,揭示了多样的氢键模式和氯和溴原子之间的潜在相互作用,对于理解分子相互作用至关重要(Gerhardt & Bolte, 2016)。
药物应用:多项研究已经证明了2-氨基-6-氯-4-嘧啶醇衍生物的潜在药物应用。例如,类似N-[2-(4-吡啶基)-4-嘧啶基]脲和二烷基[[[2-(4-吡啶基)-4-嘧啶基]氨基]亚甲基]丙二酸酯等化合物已显示出抗过敏活性(Lesher, Singh, & Mielens, 1982)。同样,新的7-硫代吡唑并[1,5-f]嘧啶-2-酮衍生物对人类肝脏和乳腺癌细胞表现出有希望的细胞毒活性(Kökbudak等,2020)。
生物活性哌啶合成:利用2-氨基-6-氯-4-嘧啶醇的衍生物,探索了在2-位氨基酸残基的生物活性哌啶合成,有助于新抗生素的开发(Sugimoto, Shibata, Matsuura, & Nagatsu, 1979)。
晶体结构分析:研究还关注了2-氨基-6-氯-4-嘧啶醇的衍生物的晶体结构,提供了有关其分子框架和潜在药物应用的见解。例如,对2-氨基-6-(N-甲基苯胺基)嘧啶-4(3H)-酮的分析揭示了一个三维氢键框架(Rodríguez等,2007)。
互变异构体研究:使用振动光谱和量子化学方法研究了2-氨基-4-嘧啶醇及其衍生物的酮-烯醇互变异构体,提供了有关其热力学性质和反应性的见解(Balachandran & Parimala, 2013)。
酶抑制:与2-氨基-6-氯-4-嘧啶醇相关的化合物已被确认为二氢叶酸还原酶和胸苷酸合成酶的有效抑制剂,这对于理解药物相互作用和治疗应用至关重要(Baker & Santi, 1965)。
安全和危害
属性
IUPAC Name |
2-amino-4-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWACOJLJYUFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152443 | |
| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194-21-4 | |
| Record name | 2-Amino-6-chloro-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the tautomeric behavior of 2-amino-6-chloropyrimidin-4(3H)-one?
A: 2-amino-6-chloropyrimidin-4(3H)-one exhibits tautomerism, meaning it can exist in different forms within the same crystal structure. This behavior is influenced by the presence of coformers. Research has shown that it can adopt either the 1H- or 3H-tautomeric form depending on the specific coformer present. [] This characteristic is relevant for understanding its interactions and potential applications in various chemical and biological contexts.
Q2: How does the presence of chlorine in 2-amino-6-chloropyrimidin-4(3H)-one influence its crystal packing?
A: The chlorine atom in 2-amino-6-chloropyrimidin-4(3H)-one plays a crucial role in its crystal packing interactions. It exhibits versatility in forming interactions with coformers, including hydrogen bonds and halogen bonds. [] These interactions significantly influence the arrangement of molecules within the crystal lattice, impacting its physical and chemical properties.
Q3: Can you elaborate on the significance of R2(2)(8) hydrogen-bond-based patterns observed in structures containing 2-amino-6-chloropyrimidin-4(3H)-one?
A: Crystallographic studies of 2-amino-6-chloropyrimidin-4(3H)-one have revealed the formation of R2(2)(8) hydrogen-bond-based patterns, specifically synthons 2 and 3. These patterns are noteworthy because they resemble the well-known Watson-Crick base pairing observed in DNA. [] This structural similarity suggests potential applications in areas like supramolecular chemistry and the design of molecules with specific recognition properties.
Q4: What is the significance of synthesizing betainic guanine model compounds using 2-amino-6-chloropyrimidin-4(3H)-one?
A: Researchers have utilized 2-amino-6-chloropyrimidin-4(3H)-one as a starting material to synthesize model compounds that mimic the behavior of betainic guanines found in RNA. [, ] These model compounds provide valuable insights into the self-complementarity and base-pairing properties of these biologically important molecules. Understanding these interactions is crucial for advancing our knowledge of RNA structure and function.
Q5: Has 2-amino-6-chloropyrimidin-4(3H)-one been explored for its antimicrobial properties?
A: Yes, 2-amino-6-chloropyrimidin-4(3H)-one has been used as a building block in synthesizing compounds with potential antimicrobial properties. [, ] Studies have investigated its activity against bacteria like Escherichia coli and Enterococcus faecalis, as well as the fungus Candida albicans. This research highlights its potential as a scaffold for developing new antimicrobial agents.
Q6: Are there any unusual reactions reported with 2-amino-6-chloropyrimidin-4(3H)-one?
A: Interestingly, 2-amino-6-chloropyrimidin-4(3H)-one has been shown to undergo an unusual halogen to dimethylamino replacement reaction in the presence of N,N-dimethylformamide (DMF) and catalysts like ethylenediamine or ethanolamine. [] This unexpected transformation offers valuable insights into the reactivity of this compound and expands its synthetic utility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)


![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)



![Benz[a]anthracene-d12](/img/structure/B49388.png)




![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)